![molecular formula C17H25N7O2 B177043 N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine CAS No. 326914-05-0](/img/structure/B177043.png)
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine, commonly known as MTT, is a yellowish crystalline substance. It is widely used in scientific research as a colorimetric assay for measuring the viability of cells in culture. MTT is a tetrazolium salt that is reduced by mitochondrial enzymes in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the culture. The MTT assay is a simple and sensitive method for quantifying cell viability and is widely used in various fields such as cancer research, drug discovery, and toxicology.
作用機序
MTT is reduced by mitochondrial enzymes in viable cells to form a purple formazan product. The reduction of MTT is dependent on the metabolic activity of the cells and is proportional to the number of viable cells in the culture. The formazan product is insoluble in water and can be solubilized with a detergent such as dimethyl sulfoxide (DMSO). The amount of formazan produced can be quantified by measuring the absorbance at 570 nm using a spectrophotometer.
生化学的および生理学的効果
MTT is a tetrazolium salt that is relatively non-toxic to cells. It does not interfere with cellular metabolism or cause significant changes in gene expression. However, the reduction of MTT by mitochondrial enzymes can affect mitochondrial function and alter cellular metabolism. The use of MTT as a cell viability assay should be carefully considered, and alternative assays such as the ATP assay or the resazurin assay should be used when mitochondrial function is of concern.
実験室実験の利点と制限
The MTT assay is a simple and sensitive method for quantifying cell viability. It is relatively inexpensive and can be carried out in a laboratory setting. The assay is also compatible with a wide range of cell types and can be used to measure cell viability in both adherent and suspension cultures. However, the MTT assay has some limitations. The assay is not suitable for high-throughput screening as it requires a spectrophotometer to measure the absorbance at 570 nm. The assay is also sensitive to the pH of the culture medium and can give inconsistent results if the pH is not tightly controlled.
将来の方向性
The MTT assay has been widely used in scientific research, but there are still some limitations that need to be addressed. One area of future research is the development of alternative assays that are more suitable for high-throughput screening. Another area of research is the development of MTT analogs that are more sensitive and specific to certain cell types. Finally, there is a need to better understand the mechanism of action of MTT and its effects on mitochondrial function.
合成法
MTT can be synthesized by the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-nitroaniline in the presence of tetraethylammonium chloride and triethylamine. The reaction yields MTT as a yellowish solid with a purity of over 99%. The synthesis of MTT is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
The MTT assay is widely used in scientific research to measure cell viability. It is a simple and reliable method that can be used to screen for potential anticancer drugs, assess drug toxicity, and evaluate the effects of environmental toxins on cells. The MTT assay is also used in microbiology to measure the susceptibility of bacteria and fungi to antimicrobial agents.
特性
CAS番号 |
326914-05-0 |
|---|---|
製品名 |
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine |
分子式 |
C17H25N7O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
2-N,2-N,4-N,4-N-tetraethyl-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H25N7O2/c1-5-22(6-2)16-19-15(20-17(21-16)23(7-3)8-4)18-13-9-11-14(12-10-13)24(25)26/h9-12H,5-8H2,1-4H3,(H,18,19,20,21) |
InChIキー |
BTLPXFFYNJUWKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



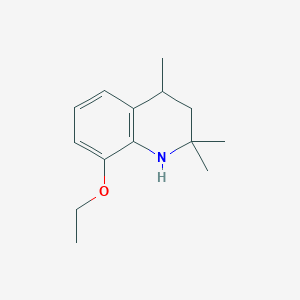
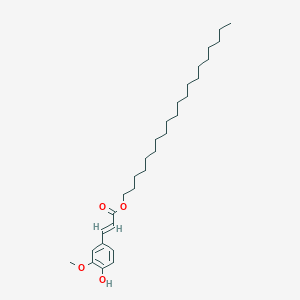
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
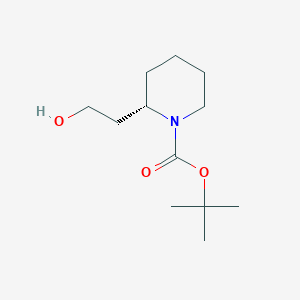
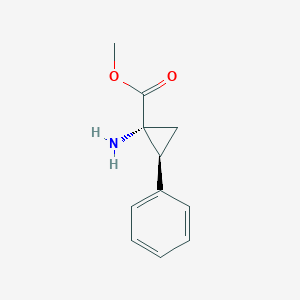
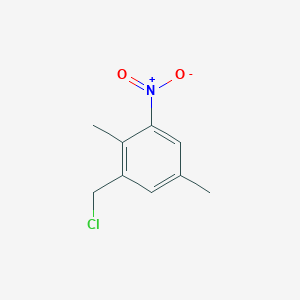
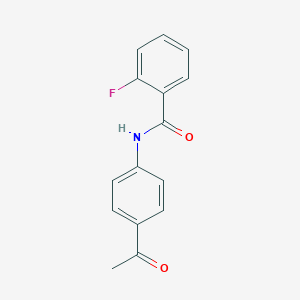
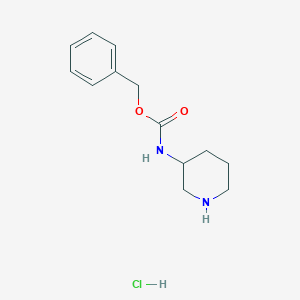
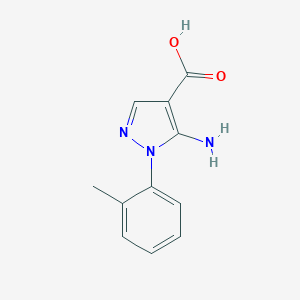
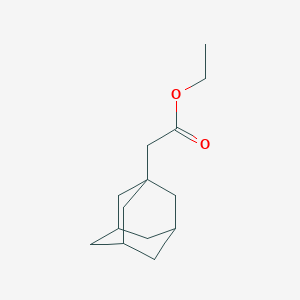
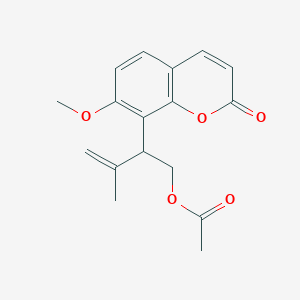
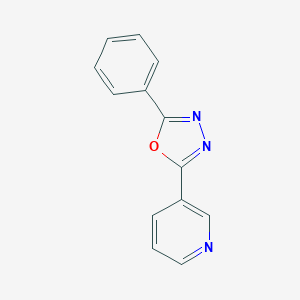
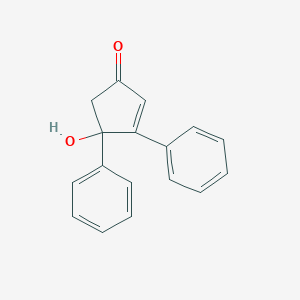
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)